molecular formula C4H11ClN2O2 B1425196 N'-hydroxy-3-methoxypropanimidamide;hydrochloride CAS No. 67015-15-0

N'-hydroxy-3-methoxypropanimidamide;hydrochloride

Cat. No. B1425196
CAS RN: 67015-15-0
M. Wt: 154.59 g/mol
InChI Key: ISYKRLJJVGFULP-UHFFFAOYSA-N
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Description

“N’-hydroxy-3-methoxypropanimidamide;hydrochloride” is an organic compound with the chemical formula C4H11N2O2 · HCl . It is a white crystalline powder, stable at room temperature . It is soluble in water and some organic solvents .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-3-methoxypropanimidamide;hydrochloride” can be represented by the InChI code 1S/C4H10N2O2.ClH/c1-8-3-2-4 (5)6-7;/h4H,2-3,5H2,1H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a “N’-hydroxy-3-methoxypropanimidamide” cation.


Physical And Chemical Properties Analysis

“N’-hydroxy-3-methoxypropanimidamide;hydrochloride” is a solid at room temperature . Its molecular weight is 154.60 . The compound’s SMILES string is Cl.COCCC(N)=N , which provides a simple linear notation for describing the structure of chemical species.

Scientific Research Applications

Chemiluminescence in Drug Detection

  • Chemiluminescence Method for Chlorpromazine Hydrochloride : A study by Huang & Chen (2002) developed a chemiluminescence method for determining chlorpromazine hydrochloride, focusing on the reaction between the drug and Ce(IV) in a nitric acid medium, measured through the CL intensity produced by rhodamine 6G used as a sensitizer. This method showed potential for drug detection in tablets and biological fluids with satisfactory results Huang & Chen, 2002.

Synthesis and Characterization of Chemical Compounds

  • N-hydroxyphthalimide Synthesis : L. Chemical (2012) synthesized N-hydroxyphthalimide, an important industrial chemical, using hydroxylamine hydrochloride, sodium methoxide, and phthalic anhydride, achieving high yield and purity. The study also discussed the reaction mechanism and influencing factors of the preparation and separation L. Chemical, 2012.
  • Synthesis of 4-Hydroxy-3-methoxy Benzylamine Hydrochloride : Li Yong-xin (2012) synthesized 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride. The study examined the influencing factors such as the ratio of raw materials, reaction time, temperature, and catalyst, achieving an overall yield of 89.7% Li Yong-xin, 2012.
  • Synthesis of Methoxyamine Hydrochloride : Ji Yong-xin (2001) introduced a synthesis method for methoxyamine hydrochloride, a hydroxylamine derivative, discussing the product technology, technology condition, effect of phase transfer catalysis on production, and separation method, indicating potential for direct industry production Ji Yong-xin, 2001.

Mechanism and Applications of Chemical Reactions

  • Enantioselective Metabolism of Pesticides : Hu & Kupfer (2002) explored the enantioselective metabolism of the pesticide methoxychlor by human cytochromes P450, revealing differences in selective enantiomer formation by various P450 isoforms. This study has implications for understanding the metabolic pathways and toxicological profiles of pesticides and similar compounds Hu & Kupfer, 2002.

Antioxidant and Antiproliferative Activities

  • Antioxidant Activity of Hydroxycinnamic Acid Derivatives : Cheng et al. (2007) studied the antioxidant activity of hydroxycinnamic acid derivatives, known antioxidants, against peroxidation of human low-density lipoprotein. The study found that molecules with specific functional groups exhibited significantly higher antioxidant activity Cheng et al., 2007.
  • Synthesis and Evaluation of Hydroxylated 3-Phenylcoumarins as Antioxidants : Yang et al. (2011) synthesized hydroxylated 3-phenylcoumarins, assessing their antioxidant activity and antiproliferative effects on human leukemia and lung adenocarcinoma cells. The study suggested that specific substituents on the aromatic A ring could enhance antiproliferative activity Yang et al., 2011.

Safety And Hazards

“N’-hydroxy-3-methoxypropanimidamide;hydrochloride” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

As for future directions, “N’-hydroxy-3-methoxypropanimidamide;hydrochloride” is a versatile material used in scientific research . It exhibits perplexing properties that aid in various applications, making it a valuable tool for studies in diverse fields .

properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-3-2-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKRLJJVGFULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-methoxypropanimidamide;hydrochloride

CAS RN

77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-3-methoxypropanimidamide;hydrochloride
Reactant of Route 2
N'-hydroxy-3-methoxypropanimidamide;hydrochloride

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